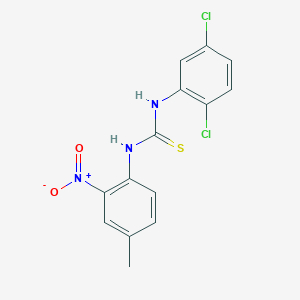
N-(2,5-dichlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea
Descripción general
Descripción
N-(2,5-dichlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea, also known as DCMU, is a herbicide that is widely used in scientific research. DCMU is a potent inhibitor of photosynthesis, and its mechanism of action has been extensively studied.
Mecanismo De Acción
N-(2,5-dichlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea binds to the QB site of PSII, which is located on the D1 protein. This binding prevents the transfer of electrons from the QA to the QB site, which blocks the electron transport chain. As a result, the production of ATP and NADPH is inhibited, and photosynthesis is blocked.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the production of ATP and NADPH, which are essential for plant growth and development. It also affects the expression of genes involved in photosynthesis and other metabolic pathways. In addition, this compound has been shown to induce oxidative stress and damage to plant cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dichlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has several advantages for lab experiments. It is a potent inhibitor of photosynthesis, and its effects are reversible, which allows for the study of the recovery of photosynthesis after inhibition. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It is toxic to plants and can affect plant growth and development, which can complicate the interpretation of results. In addition, this compound has been shown to have some non-specific effects on other metabolic pathways, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dichlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea. One area of research is the development of new herbicides that are based on the structure of this compound. Another area of research is the study of the effects of this compound on other organisms, such as algae and bacteria. In addition, the use of this compound in combination with other inhibitors of photosynthesis could provide new insights into the mechanism of photosynthesis. Finally, the study of the recovery of photosynthesis after inhibition by this compound could provide new insights into the regulation of photosynthesis.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea is widely used in scientific research as a tool to study the mechanism of photosynthesis. It is used to inhibit photosystem II (PSII), one of the two photosystems that are involved in photosynthesis. By inhibiting PSII, this compound blocks the electron transport chain and prevents the production of ATP and NADPH, which are essential for photosynthesis.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4-methyl-2-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-8-2-5-11(13(6-8)19(20)21)17-14(22)18-12-7-9(15)3-4-10(12)16/h2-7H,1H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYAZFWHZOJLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B4709093.png)

![7-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one](/img/structure/B4709107.png)
![N-[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4709112.png)
![3-(3-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4709117.png)
![3-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4709122.png)
![4-{[(4-hydroxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4709123.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4709148.png)

![ethyl 5-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4709164.png)

![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709185.png)
![ethyl N-[4-(butyrylamino)benzoyl]glycinate](/img/structure/B4709199.png)